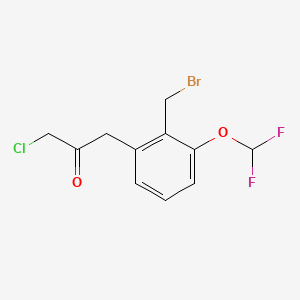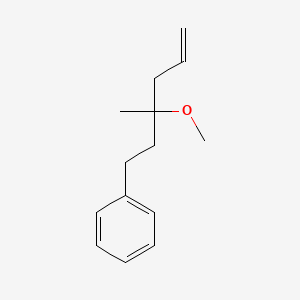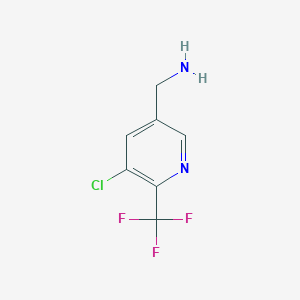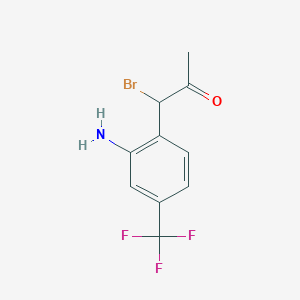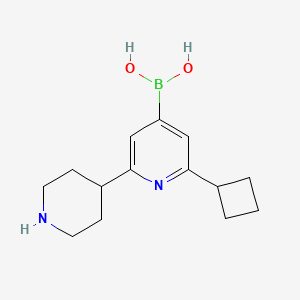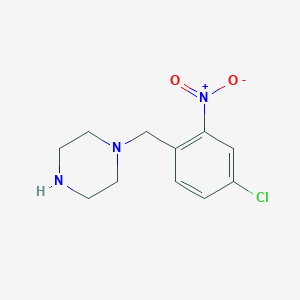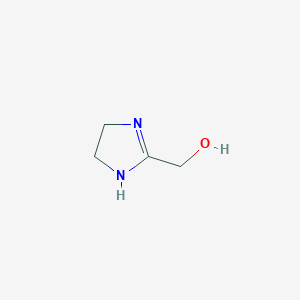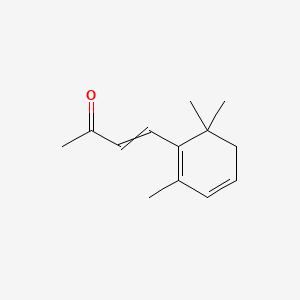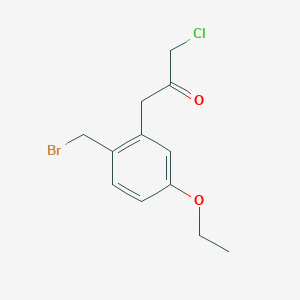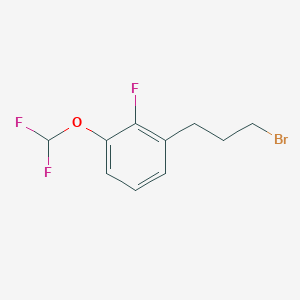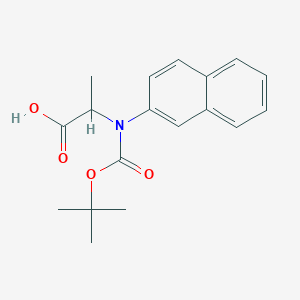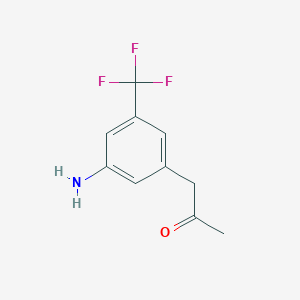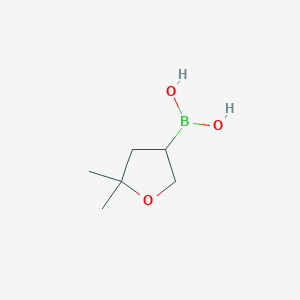
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C6H13BO3. It is a boronic acid derivative that features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid typically involves the reaction of 5,5-dimethyltetrahydrofuran with a boron-containing reagent. One common method is the hydroboration of 5,5-dimethyltetrahydrofuran with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group and the stability of the palladium complex.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which provides additional steric and electronic properties compared to simpler boronic acids. This uniqueness allows it to participate in specific reactions and form products that may not be easily accessible with other boronic acids .
Properties
Molecular Formula |
C6H13BO3 |
|---|---|
Molecular Weight |
143.98 g/mol |
IUPAC Name |
(5,5-dimethyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
OGQRBODSULSNRN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC(OC1)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


